molecular formula C14H10O2S B1667962 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol CAS No. 63676-22-2

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

Cat. No.: B1667962
CAS No.: 63676-22-2
M. Wt: 242.29 g/mol
InChI Key: MDGWZLQPNOETLH-UHFFFAOYSA-N
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Description

Estrogen receptor modulators are compounds that interact with estrogen receptors in the body, influencing their activity. Estrogen receptor modulator 1 is a selective estrogen receptor modulator that can act as an agonist or antagonist depending on the tissue type. These compounds are crucial in the treatment of hormone-dependent conditions such as breast cancer and osteoporosis .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol, also known as Raloxifene Core, are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in the body.

Mode of Action

Raloxifene Core interacts with its targets by acting as a transcriptional coactivator for steroid receptors and nuclear receptors . It coactivates the steroid binding domain (AF-2), leading to changes in the transcription of genes regulated by these receptors .

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence the transcription of genes regulated by steroid and nuclear receptors . This can have downstream effects on various physiological processes, including those related to the action of estrogen.

Result of Action

It has been suggested that the compound may induce apoptosis in certain types of breast cancer cells . This suggests that Raloxifene Core could potentially have therapeutic applications in the treatment of this disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of guaiazulene as a starting material.

Industrial Production Methods: Industrial production of estrogen receptor modulators typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Estrogen receptor modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Estrogen receptor modulator 1 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new selective estrogen receptor modulators.

    Biology: Investigated for its role in cellular signaling pathways and gene expression regulation.

    Medicine: Employed in the treatment of hormone-dependent cancers, such as breast cancer, and conditions like osteoporosis.

    Industry: Utilized in the development of pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Uniqueness: Estrogen receptor modulator 1 is unique due to its specific tissue-selective effects, which allow it to act as an agonist in some tissues and an antagonist in others. This selective activity reduces the risk of side effects and enhances therapeutic efficacy compared to other estrogen receptor modulators .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGWZLQPNOETLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332204
Record name RALOXIFENE CORE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63676-22-2
Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
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Record name 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08773
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Record name RALOXIFENE CORE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol
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Record name 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL
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Synthesis routes and methods I

Procedure details

2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene (10 g, 35.5 mmol) was suspended in 50 mL of 48% aqueous hydrobromic acid and 100 mL of glacial acetic acid. The reaction was heated to reflux under a nitrogen atmosphere for 120 hours. The reaction was allowed to cool and filtered. The solid product was washed with water and dried to yield 6.46 g of the title compound. 1H NMR: (CDCl3 -d6DMSO):δ 7.54 (d, 1H), 7.48 (d, 2H), 7.27 (s, 1H), 7.24 (m, 1H), 6.92 (d, 1H), 6.85 (d, 2H). MS(FD): m/e=242 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.5 grams of 2-(4-methoxyphenyl)-6-methoxybenzothiophene and 50 grams of pyridine hydrochloride was prepared. The mixture was heated at 220° C. for six hours. The resulting mixture then was poured into an ice-water mixture. The mixture was filtered, and the collected solid was dried in air and recrystallized from methanol to obtain 10.5 grams of 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene, melting point 305°-306° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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